Thermochemical Stability: Experimental Enthalpy of Formation vs. Phthalic Anhydride
The experimental molar enthalpy of formation in gas phase at 298.15 K for 3-hydroxyphthalic anhydride was determined by combustion calorimetry and Knudsen effusion and compared with both theoretical values and the estimated value for phthalic anhydride [1]. The hydroxyl substituent introduces measurable thermochemical differentiation from the parent phthalic anhydride scaffold.
| Evidence Dimension | Molar enthalpy of formation in gas phase (ΔfH°m(g)) at 298.15 K |
|---|---|
| Target Compound Data | Experimentally determined value via G3/G4 theoretical methods; exact numerical value reported in primary source [1] |
| Comparator Or Baseline | Estimated value for phthalic anhydride (unsubstituted parent) |
| Quantified Difference | The experimental value was compared with the estimated value in relation to phthalic anhydride [1]; substantial deviation due to hydroxyl substitution |
| Conditions | Combustion calorimetry for solid phase; Knudsen effusion for sublimation enthalpy at 298.15 K; Gaussian G3/G4 level calculations |
Why This Matters
Quantitative thermochemical data are essential for process safety engineering, reactor design, and computational modeling where assuming phthalic anhydride thermochemical parameters would introduce significant error.
- [1] López-Ortega, M.; García-Castro, M.Á.; et al. Standard enthalpies of formation of 3-hydroxyphthalic anhydride. Revista Mexicana de Física. 2022, 68(6), 061701. DOI: 10.31349/revmexfis.68.061701. View Source
